molecular formula C14H11N5 B3052580 2-Methyl-4,6-di(pyridin-4-yl)-1,3,5-triazine CAS No. 42518-09-2

2-Methyl-4,6-di(pyridin-4-yl)-1,3,5-triazine

Cat. No. B3052580
CAS RN: 42518-09-2
M. Wt: 249.27 g/mol
InChI Key: BOABUEIOMFJXKA-UHFFFAOYSA-N
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Description

2-Methyl-4,6-di(pyridin-4-yl)-1,3,5-triazine, also known as MDPIT, is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry due to its potential pharmacological activities. MDPIT is a member of the triazine family, which is known for its diverse range of biological activities, including antitumor, antiviral, and antibacterial properties.

Scientific Research Applications

  • Drug Delivery Applications

    • The compound's derivatives have been explored for drug delivery, particularly in cancer treatment. Research demonstrates the potential of 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine (a related compound) in forming host-guest compounds that encapsulate biologically relevant structures. These structures have shown more cytotoxicity against human ovarian A2780 cancer cells than the empty cage itself, indicating their potential in targeted cancer therapy (Mattsson et al., 2010).
  • Synthesis of Novel Derivatives

    • The compound has been used in synthesizing novel derivatives like (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives. These derivatives were obtained unexpectedly via a sequential aza-Wittig/cycloaddition/ring-transformation mechanism. This synthesis process highlights the compound's versatility in chemical reactions and its potential in generating new chemical entities (Okawa et al., 1997).
  • Extraction and Complexation Studies

    • Studies have shown that derivatives of 2-Methyl-4,6-di(pyridin-4-yl)-1,3,5-triazine are effective in extracting certain metal ions, such as americium and europium, from acidic solutions. This indicates its potential use in the field of nuclear waste management and recycling of rare earth elements (Drew et al., 2004).
  • Organic Light-Emitting Diodes (OLEDs)

    • The compound's derivatives have been used in the development of thermally activated delayed fluorescence (TADF) emitters for OLEDs. The study showed that the pyridine-substituted triazine acceptor exhibited high efficiency and low roll-off in OLEDs, suggesting its application in improving OLED technology (Zhang et al., 2020).
  • Selective Extraction of Metal Ions

    • Certain derivatives have been found to selectively extract americium over europium from acidic solutions, providing high separation factors. This property is significant in the field of selective metal ion separation and purification processes (Kolarik et al., 1999).
  • Hydrogen-Bonded Crystals Engineering

    • Derivatives of the compound have been used in the engineering of hydrogen-bonded crystals. These compounds, like 6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine, are designed to react with metals to generate structures held together by multiple coordinative interactions and hydrogen bonds, which is important in crystal engineering (Duong et al., 2011).

properties

IUPAC Name

2-methyl-4,6-dipyridin-4-yl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5/c1-10-17-13(11-2-6-15-7-3-11)19-14(18-10)12-4-8-16-9-5-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOABUEIOMFJXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)C2=CC=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40483535
Record name 2-Methyl-4,6-di(pyridin-4-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42518-09-2
Record name 2-Methyl-4,6-di(pyridin-4-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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